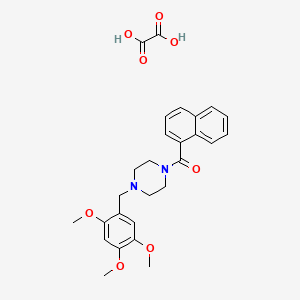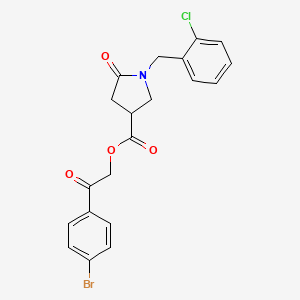
1-(1-naphthoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate
Vue d'ensemble
Description
1-(1-naphthoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate, commonly known as NAP, is a synthetic compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The exact mechanism of action of NAP is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate. NAP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. It also inhibits the activation of microglia, which are immune cells in the brain that can cause neuroinflammation.
Biochemical and Physiological Effects
NAP has been shown to have a wide range of biochemical and physiological effects in animal models. It has been demonstrated to improve cognitive function, reduce oxidative stress, and protect against neuronal damage in the brain. NAP has also been shown to reduce anxiety-like behavior and increase social interaction in rodents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NAP in lab experiments is its high potency and selectivity for specific receptors in the brain. This makes it a valuable tool for studying the effects of neurotransmitters and other signaling molecules on neuronal function. However, one of the limitations of using NAP is its potential toxicity at high doses, which can lead to adverse effects on the liver and kidneys.
Orientations Futures
There are several future directions for the research on NAP. One area of interest is the development of new drugs based on the structure of NAP that have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the effects of NAP on other neurological disorders, such as traumatic brain injury and multiple sclerosis. Finally, the development of new methods for the synthesis and purification of NAP could lead to improved yields and purity, which would facilitate its use in research and drug development.
Conclusion
In conclusion, NAP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its neuroprotective, anti-inflammatory, and antioxidant properties make it a promising candidate for the development of new drugs for the treatment of neurological disorders. The exact mechanism of action of NAP is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems. While there are some limitations to the use of NAP in lab experiments, there are several future directions for research that could lead to the development of new drugs and a better understanding of its effects on the brain.
Applications De Recherche Scientifique
NAP has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to exhibit neuroprotective, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the development of new drugs. In addition, NAP has been investigated for its effects on learning and memory, anxiety, and depression in animal models.
Propriétés
IUPAC Name |
naphthalen-1-yl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4.C2H2O4/c1-29-22-16-24(31-3)23(30-2)15-19(22)17-26-11-13-27(14-12-26)25(28)21-10-6-8-18-7-4-5-9-20(18)21;3-1(4)2(5)6/h4-10,15-16H,11-14,17H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCATFQBAXDKCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone](/img/structure/B4014411.png)
![10-(cyclopropylcarbonyl)-11-(1H-indol-3-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014412.png)

![ethyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-1-piperazinecarboxylate](/img/structure/B4014424.png)
![1-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4014431.png)
![1-cycloheptyl-5-(1-{[2-(1H-indol-3-yl)ethyl]amino}propylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4014444.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate](/img/structure/B4014448.png)
![1-({[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4014454.png)


![10-(cyclopropylcarbonyl)-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014471.png)
![6-methyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B4014473.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4014487.png)